molecular formula C12H10N2O5 B8577278 Ethyl 3-(4-cyano-2-nitrophenyl)-2-oxopropanoate

Ethyl 3-(4-cyano-2-nitrophenyl)-2-oxopropanoate

Cat. No. B8577278
M. Wt: 262.22 g/mol
InChI Key: MQUUSXJLDZMUFK-UHFFFAOYSA-N
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Patent
US08697911B2

Procedure details

To a suspension of 3-(4-cyano-2-nitro-phenyl)-2-oxo-propionic acid ethyl ester (1.21 g, 4.62 mmol) in acetic acid (50 mL) and water (8 mL) add zinc powder (1.81 g, 27.7 mmol) portionwise over 2 h. Stir at rt for 3 h then filter to remove the solids. Concentrate the filtrate to a volume of 10 mL, dilute with EtOAc (40 mL), and filter again to remove insoluble material. Concentrate the filtrate to give the desired product 6-cyano-1H-indole-2-carboxylic acid ethyl ester as a solid (670 mg, 3.13 mmol).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.81 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[C:5](=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[CH:9][C:8]=1[N+:15]([O-])=O)[CH3:2]>C(O)(=O)C.O.[Zn]>[CH2:1]([O:3][C:4]([C:5]1[NH:15][C:8]2[C:7]([CH:6]=1)=[CH:12][CH:11]=[C:10]([C:13]#[N:14])[CH:9]=2)=[O:19])[CH3:2]

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
C(C)OC(C(CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.81 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filter
CUSTOM
Type
CUSTOM
Details
to remove the solids
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate to a volume of 10 mL
ADDITION
Type
ADDITION
Details
dilute with EtOAc (40 mL)
FILTRATION
Type
FILTRATION
Details
filter again
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC(=CC=C2C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.13 mmol
AMOUNT: MASS 670 mg
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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